5-(Benzyloxy)-1-benzofuran-3-carboxylic acid

Catalog No.
S13982699
CAS No.
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyloxy)-1-benzofuran-3-carboxylic acid

Product Name

5-(Benzyloxy)-1-benzofuran-3-carboxylic acid

IUPAC Name

5-phenylmethoxy-1-benzofuran-3-carboxylic acid

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c17-16(18)14-10-20-15-7-6-12(8-13(14)15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18)

InChI Key

IRCCVFUIEWXJOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC=C3C(=O)O

5-(Benzyloxy)-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound features a benzyloxy group at the 5-position, a carboxylic acid group at the 3-position, and is notable for its unique molecular properties. Its molecular formula is C16H14O3C_{16}H_{14}O_3 with a molecular weight of approximately 270.28 g/mol. The presence of the benzyloxy group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and other fields.

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can modify the compound's solubility and reactivity.
  • Oxidation: This compound can be oxidized to form corresponding quinones, which may exhibit different biological activities.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
  • Electrophilic Substitution: The benzofuran ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Research indicates that 5-(Benzyloxy)-1-benzofuran-3-carboxylic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that it may inhibit certain microbial strains.
  • Antioxidant Activity: The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition: Similar compounds have been reported to inhibit enzymes involved in critical biological pathways, suggesting potential therapeutic applications.

The presence of the carboxylic acid moiety enhances its solubility in biological systems, facilitating interactions with target sites.

The synthesis of 5-(Benzyloxy)-1-benzofuran-3-carboxylic acid typically involves several steps:

  • Formation of Benzofuran Core: The initial step often utilizes commercially available precursors such as benzoylacetates, which are converted into benzofuran derivatives through various reactions.
  • Introduction of Benzyloxy Group: A benzyloxy group can be introduced via nucleophilic substitution or other coupling reactions.
  • Carboxylic Acid Formation: The final step usually involves converting an intermediate into the carboxylic acid through hydrolysis or oxidation.

These methods underscore the complexity and precision required in synthesizing this compound.

5-(Benzyloxy)-1-benzofuran-3-carboxylic acid has several significant applications:

  • Medicinal Chemistry: Due to its potential biological activities, it is being studied for use in drug development.
  • Research Tool: It serves as a valuable asset in academic research for studying enzyme interactions and metabolic pathways.
  • Chemical Synthesis: Its unique structure allows it to be a precursor for synthesizing other complex organic compounds.

Preliminary interaction studies suggest that 5-(Benzyloxy)-1-benzofuran-3-carboxylic acid may interact with specific biological targets. These interactions could modulate pathways related to inflammation and microbial resistance. Techniques such as molecular docking and in vitro assays are being employed to confirm these interactions and elucidate their mechanisms.

Several compounds share structural similarities with 5-(Benzyloxy)-1-benzofuran-3-carboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-Benzofuran-3-carboxylic acidBenzofuran core with a carboxylic acid groupLacks the benzyloxy substituent
5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acidBenzofuran core with both benzyloxy and methyl groupsMethyl substitution at the 2-position
Ethyl 5-(benzyloxy)-2-arylbenzofuran-3-carboxylateBenzofuran core with ethyl ester instead of carboxylic acidEster functional group alters solubility
5-(Benzylthio)-1-benzofuran-3-carboxylic acidContains a thioether instead of a benzyloxy groupDifferent electronic properties due to sulfur atom

This comparison illustrates how 5-(Benzyloxy)-1-benzofuran-3-carboxylic acid stands out due to its specific functional groups that influence its chemical behavior and potential applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.07355886 g/mol

Monoisotopic Mass

268.07355886 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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